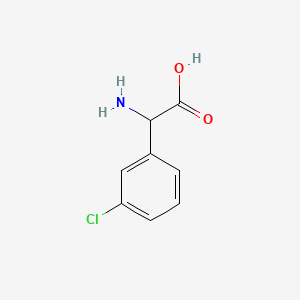

2-Amino-2-(3-chlorophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUENCSVMAGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-14-8, 7292-71-9 | |

| Record name | NSC154922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-2-(3-chlorophenyl)acetic acid, tailored for researchers, scientists, and drug development professionals. The document details the compound's identifiers, physicochemical characteristics, and provides insights into its synthesis, purification, and analytical methods. Furthermore, it explores potential biological activities based on structurally related compounds.

Compound Identification and Physicochemical Properties

This compound is a non-proteinogenic amino acid that exists as a racemic mixture and as individual enantiomers. It is a valuable chiral building block in the synthesis of pharmaceuticals.[1]

Table 1: Compound Identifiers

| Identifier | Racemic (DL) | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | This compound | (2S)-2-Amino-2-(3-chlorophenyl)acetic acid | (2R)-2-Amino-2-(3-chlorophenyl)acetic acid |

| CAS Number | 7292-71-9[2][3] | 119565-00-3[1][4] | 37085-27-1 (as HCl salt)[5] |

| Molecular Formula | C₈H₈ClNO₂[2][3] | C₈H₈ClNO₂[1][4] | C₈H₉Cl₂NO₂ (HCl salt)[5] |

| Synonyms | DL-(3-Chlorophenyl)glycine, Amino-(3-chloro-phenyl)-acetic acid | L-(3-Chlorophenyl)glycine | D-(3-Chlorophenyl)glycine |

Table 2: Physicochemical Data

| Property | Value | Remarks |

| Molecular Weight | 185.61 g/mol [2][3] | For the free acid |

| Melting Point | Data not available | |

| Boiling Point | 316.9 °C at 760 mmHg | For the racemic mixture |

| Solubility | Data not available | Experimental data on aqueous and organic solvent solubility is limited. |

| pKa | Data not available | Experimental determination is recommended for accurate values. |

| LogP (XLogP3-AA) | -1.1[1][2] | Computed value, indicating a relatively hydrophilic nature. |

Experimental Protocols

Synthesis: Strecker Amino Acid Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[6][7] For this compound, the synthesis would proceed from 3-chlorobenzaldehyde.

Reaction Scheme:

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 7292-71-9 | Amino-(3-chloro-phenyl)-acetic acid - Synblock [synblock.com]

- 4. appchemical.com [appchemical.com]

- 5. chemscene.com [chemscene.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry is crucial for the biological activity and efficacy of the final products. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound in high enantiomeric purity, including asymmetric synthesis, resolution of racemic mixtures, and chemoenzymatic methods. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.

Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic Acid

The initial step in many synthetic strategies is the preparation of the racemic mixture of this compound. Two classical methods for this are the Strecker synthesis and the Bucherer-Bergs reaction, both of which utilize 3-chlorobenzaldehyde (B42229) as a readily available starting material.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Reaction Scheme:

Caption: Strecker synthesis of racemic this compound.

Experimental Protocol (Adapted from general Strecker synthesis procedures):

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride (1.1 eq) in water is prepared.

-

3-Chlorobenzaldehyde (1.0 eq) is added to the solution, followed by the addition of a solution of potassium cyanide (1.1 eq) in water, while maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting α-aminonitrile can be extracted with an organic solvent (e.g., ethyl acetate) and the solvent evaporated under reduced pressure.

-

-

Hydrolysis of the α-aminonitrile:

-

The crude α-aminonitrile is treated with a strong acid, such as 6 M hydrochloric acid.

-

The mixture is heated at reflux for 4-6 hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin (B18101) intermediate from an aldehyde or ketone, which is then hydrolyzed to the amino acid.

Reaction Scheme:

Caption: Bucherer-Bergs synthesis of racemic this compound.

Experimental Protocol (Adapted from general Bucherer-Bergs reaction procedures):

-

Hydantoin Formation:

-

A mixture of 3-chlorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol (B145695) and water is heated in a sealed vessel at 60-80 °C for 12-24 hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(3-chlorophenyl)hydantoin.

-

The solid is collected by filtration, washed with water, and dried.

-

-

Hydantoin Hydrolysis:

-

The hydantoin is hydrolyzed by heating with a strong base (e.g., 25% NaOH solution) or a strong acid (e.g., 6 M H₂SO₄) at reflux for 12-24 hours.

-

The reaction mixture is then cooled and neutralized to the isoelectric point of the amino acid to precipitate the product.

-

The racemic this compound is collected by filtration, washed, and dried.

-

Enantioselective Synthesis and Resolution Methods

To obtain the desired (S)-enantiomer, either an asymmetric synthesis approach or a resolution of the racemic mixture is required.

Asymmetric Strecker Synthesis

This method introduces a chiral auxiliary to the Strecker reaction to induce diastereoselectivity, leading to the preferential formation of one enantiomer.

Reaction Scheme:

Caption: Asymmetric Strecker synthesis workflow.

Experimental Protocol (Conceptual, based on similar transformations):

-

Diastereoselective α-Aminonitrile Synthesis:

-

To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in methanol (B129727), 3-chlorobenzaldehyde (1.0 eq) is added, and the mixture is stirred to form the corresponding imine.

-

Trimethylsilyl cyanide (1.2 eq) is then added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC or HPLC).

-

The resulting diastereomeric α-aminonitriles can be separated by chromatography or crystallization.

-

-

Hydrolysis and Chiral Auxiliary Removal:

-

The desired diastereomer is hydrolyzed with 6 M HCl at reflux. This step also cleaves the chiral auxiliary.

-

After hydrolysis, the reaction mixture is worked up as described in the racemic Strecker synthesis to isolate the (S)-2-amino-2-(3-chlorophenyl)acetic acid.

-

| Parameter | Value | Reference |

| Starting Material | 3-Chlorobenzaldehyde | General |

| Chiral Auxiliary | (S)-(-)-α-Methylbenzylamine | General |

| Cyanide Source | Trimethylsilyl cyanide | General |

| Diastereomeric Ratio | Typically >90:10 | General |

| Overall Yield | 60-80% | Estimated |

| Enantiomeric Excess | >98% ee | Estimated |

Resolution of Racemic this compound

Resolution involves separating the enantiomers of the racemic mixture. This can be achieved through classical chemical resolution or enzymatic kinetic resolution.

This method relies on the formation of diastereomeric salts with a chiral acid or base, which can be separated by fractional crystallization due to their different solubilities.

Workflow:

Caption: Classical resolution of a racemic amino acid.

Experimental Protocol (Adapted from resolution of 2-chlorophenylglycine):

-

Diastereomeric Salt Formation:

-

Racemic this compound (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol-water mixture).

-

A solution of the chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent is added.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation and Liberation of the Enantiomer:

-

The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

-

The purified diastereomeric salt is then dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid with a base (e.g., NaOH or NH₄OH) to precipitate the enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)acetic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

| Parameter | Value | Reference |

| Resolving Agent | L-(+)-Tartaric Acid or D-(-)-Tartaric Acid | General |

| Solvent | Methanol, Ethanol/Water | General |

| Theoretical Yield | < 50% per cycle | Principle |

| Enantiomeric Excess | >99% ee after recrystallization | Achievable |

This highly selective method utilizes an enzyme to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. A common approach is the hydrolysis of an N-acyl derivative.

Workflow:

Caption: Enzymatic kinetic resolution of an N-acyl amino acid.

Experimental Protocol (Conceptual, based on similar resolutions):

-

Synthesis of Racemic N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid:

-

Racemic this compound is N-acetylated using acetic anhydride (B1165640) in a suitable solvent under basic conditions.

-

-

Enzymatic Hydrolysis:

-

The racemic N-acetyl derivative is dissolved in a buffered aqueous solution (pH 7-8).

-

An acylase enzyme (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at a controlled temperature (e.g., 37 °C).

-

The reaction progress is monitored by measuring the release of the free amino acid.

-

-

Separation:

-

Once approximately 50% conversion is reached, the reaction is stopped.

-

The mixture is acidified, and the unreacted (R)-N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid is extracted with an organic solvent.

-

The aqueous layer, containing the (S)-2-amino-2-(3-chlorophenyl)acetic acid, is then neutralized to its isoelectric point to precipitate the product.

-

| Parameter | Value | Reference |

| Enzyme | Acylase (e.g., from Aspergillus oryzae) | General |

| Substrate | (±)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid | General |

| pH | 7.0 - 8.0 | General |

| Temperature | 30 - 40 °C | General |

| Theoretical Yield | < 50% | Principle |

| Enantiomeric Excess | >99% ee | Achievable |

Chemoenzymatic Synthesis

This approach combines chemical synthesis with an enzymatic step to achieve high enantioselectivity. A common strategy is the enzymatic reductive amination of a prochiral α-keto acid.

Workflow:

Caption: Chemoenzymatic synthesis via reductive amination.

Experimental Protocol (Conceptual, based on synthesis of 2-chlorophenylglycine):

-

Synthesis of 2-Oxo-2-(3-chlorophenyl)acetic acid:

-

The α-keto acid can be prepared by oxidation of 3-chloro-α-methylstyrene or other suitable precursors.

-

-

Enzymatic Reductive Amination:

-

In a buffered aqueous solution, 2-oxo-2-(3-chlorophenyl)acetic acid, an ammonium source (e.g., ammonium chloride), and a cofactor (NADH or NADPH) are combined.

-

An amino acid dehydrogenase (e.g., leucine (B10760876) dehydrogenase or phenylalanine dehydrogenase) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) are added.

-

The reaction is incubated at a controlled temperature and pH until completion.

-

The product is isolated by adjusting the pH to its isoelectric point, followed by filtration.

-

| Parameter | Value | Reference |

| Enzyme | Leucine Dehydrogenase / Phenylalanine Dehydrogenase | General |

| Substrate | 2-Oxo-2-(3-chlorophenyl)acetic acid | General |

| Cofactor | NADH/NADPH | General |

| Cofactor Regeneration | Glucose Dehydrogenase / Glucose | General |

| Yield | >90% | Achievable |

| Enantiomeric Excess | >99% ee | Achievable |

Conclusion

The synthesis of enantiomerically pure (S)-2-amino-2-(3-chlorophenyl)acetic acid can be accomplished through several effective routes. The choice of a particular method will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the available equipment and expertise. For laboratory-scale synthesis, asymmetric Strecker synthesis or classical resolution can be viable options. For larger-scale and more sustainable manufacturing, chemoenzymatic and enzymatic resolution methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

Technical Guide: (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. This compound is a chiral amino acid derivative of interest in synthetic and medicinal chemistry.

Physicochemical Properties

(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a synthetic amino acid derivative.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 37085-27-1 | ChemScene[3], AbacipharmTech[4] |

| Molecular Formula | C₈H₉Cl₂NO₂ | ChemScene[3] |

| Molecular Weight | 222.07 g/mol | ChemScene[3] |

| Purity | ≥98% | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[3] |

| logP | 1.8462 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

| Storage Conditions | 4°C, sealed storage, away from moisture | ChemScene[3] |

Synthesis and Application

(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride serves as a valuable chiral building block in organic synthesis, particularly in peptide chemistry.[1][2] It is often used as a synthetic intermediate for the preparation of more complex molecules, including protected amino acids (e.g., with Fmoc or Boc groups) for peptide synthesis.[1]

General Synthetic Workflow

Potential Biological Activity and Mechanism of Action

The biological activities of (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride are not extensively documented. However, related chlorophenyl amino acid derivatives have been investigated for various therapeutic applications, including as antimicrobial and anti-inflammatory agents.[1] Additionally, some derivatives have been studied for their effects on the central nervous system and their role in neurotransmission.[5]

A structurally related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated anticancer properties by targeting the PI3K/AKT signaling pathway through miRNA modulation.[6] This suggests a potential, though unconfirmed, mechanism of action for (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Hypothetical Signaling Pathway Involvement

The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To identify the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

Mass Spectrometry (MS):

-

To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Chiral High-Performance Liquid Chromatography (HPLC):

-

To determine the enantiomeric purity of the (R)-enantiomer.

Conclusion

(R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral synthetic amino acid with potential applications as a building block in medicinal chemistry. While its specific biological activities are not well-defined, the activities of structurally related compounds suggest that it may possess interesting pharmacological properties worth further investigation. Standard analytical methods are used for its characterization and quality control.

References

A Technical Guide to 2-Amino-2-(3-chlorophenyl)acetic Acid: A Versatile Scaffold for Therapeutic Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic, chiral α-amino acid that serves as a valuable and versatile building block in medicinal chemistry. While direct therapeutic applications of the core molecule are not extensively documented in peer-reviewed literature, its structural motif is a key component in a variety of biologically active compounds. This technical guide explores the potential therapeutic applications of this compound by examining the biological activities of its derivatives and structural isomers. It provides an overview of its synthesis, discusses its potential in developing antimicrobial and anti-inflammatory agents, and presents detailed experimental protocols for its biological evaluation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge to leverage this compound as a scaffold in novel drug discovery programs.

Introduction

The development of novel therapeutics often relies on the innovative use of versatile chemical scaffolds that can be readily modified to optimize biological activity, selectivity, and pharmacokinetic properties. This compound, a derivative of glycine, represents one such scaffold. Its structure, featuring a chiral center, an aromatic ring with an electron-withdrawing chlorine atom at the meta position, and reactive amino and carboxylic acid functional groups, makes it an attractive starting point for the synthesis of diverse compound libraries.

Although research into the direct biological effects of this compound is limited, studies on its derivatives and isomers suggest that this chemical class holds significant promise in several therapeutic areas, notably in the development of antimicrobial and anti-inflammatory drugs. This guide will synthesize the available information on these related compounds to highlight the potential of the core scaffold and provide practical methodologies for its investigation.

Synthesis of the Core Scaffold

The synthesis of α-aryl-α-amino acids like this compound can be achieved through various methods. The Strecker synthesis is a classic and efficient one-pot, three-component reaction that is well-suited for this purpose.[1]

Representative Experimental Protocol: Strecker Synthesis

This protocol describes a general procedure for the synthesis of an α-amino acid from an aldehyde, which can be adapted for this compound starting from 3-chlorobenzaldehyde (B42229).[1][2][3]

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 3-chlorobenzaldehyde (1 equivalent) in methanol.

-

To this solution, add an aqueous solution of ammonium (B1175870) chloride (1.1 equivalents) followed by an aqueous solution of sodium cyanide (1.1 equivalents) dropwise at 0-5°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the α-Amino Acid

-

The crude α-aminonitrile from Step 1 is suspended in a strong acid, typically 6 M hydrochloric acid.

-

The mixture is heated to reflux (approximately 100-110°C) for 6-12 hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

The aqueous layer is then concentrated under reduced pressure. The pH of the residue is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide (B78521) or sodium hydroxide), which causes the amino acid to precipitate.

-

The solid product is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield this compound.

Potential Therapeutic Applications

While data on the specific therapeutic activity of this compound is lacking, the biological profiles of its derivatives and isomers provide strong rationale for its investigation as a scaffold for new therapeutic agents.

Antimicrobial Potential

The chlorophenyl moiety is a common feature in many antimicrobial compounds. Research on derivatives of chlorophenyl acetic acids and related structures has demonstrated notable antibacterial and antifungal activity, suggesting that this compound could serve as a valuable precursor for novel anti-infective agents.[4]

For example, studies on N-{2-(4-chlorophenyl)acetyl} amino alcohols, which share a similar chlorophenyl-acetyl core, have shown moderate to good activity against various bacterial and fungal strains. This indicates that derivatization of the amino and carboxylic acid groups of the core scaffold could lead to compounds with significant antimicrobial properties.

Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases. The development of new anti-inflammatory drugs with improved safety profiles is a major goal of pharmaceutical research. Several studies on compounds structurally related to this compound have demonstrated significant anti-inflammatory effects.

One study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model.[5][6] The compound was found to significantly reduce paw edema and suppress the pro-inflammatory cytokine TNF-α.[5][6] Another study on phenoxy acetic acid derivatives also reported significant inhibition of paw edema and reduction of TNF-α and PGE2 levels.[7] These findings suggest that the chlorophenylacetic acid backbone is a promising scaffold for the development of novel anti-inflammatory agents.

Data Presentation: Biological Activity of Related Compounds

The following tables summarize quantitative data from studies on structural isomers and derivatives of this compound. It is critical to note that this data is presented for illustrative purposes to highlight the potential of the chemical class, and does not represent data for this compound itself .

Table 1: In Vitro Enzyme Inhibition by a Structural Isomer (Data for 2-[(3-chlorophenyl)amino]acetic acid)

| Enzyme Target | Inhibition Type | IC₅₀ (μM) | Mechanism Notes |

| Glutamate decarboxylase | Non-competitive | 12.4 | Binds to an allosteric site |

| Cytochrome P450 2D6 | Competitive | 8.7 | Structural mimic of the native substrate |

| Monoamine oxidase A | Mixed | 15.2 | Forms a stable Schiff base with the cofactor |

Disclaimer: The data in this table is for the structural isomer 2-[(3-chlorophenyl)amino]acetic acid, where the amino group is attached to the nitrogen atom of the linker, not the alpha-carbon. This data is from a single, non-peer-reviewed source and should be interpreted with caution.[4]

Table 2: In Vivo Anti-inflammatory Activity of Phenyl Acetic Acid Derivatives (Data from Carrageenan-Induced Paw Edema Model in Rats)

| Compound/Drug | Chemical Class | Paw Edema Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |

| Compound 5f | Phenoxy Acetic Acid Derivative | 63.35 | 61.04 | 60.58 | [7] |

| Compound 7b | Phenoxy Acetic Acid Derivative | 46.51 | 64.88 | 57.07 | [7] |

| Celecoxib | Selective COX-2 Inhibitor | - | 63.52 | 60.16 | [7] |

| Mefenamic Acid | Non-Selective NSAID | - | 60.09 | 59.37 | [7] |

Key Experimental Protocols

To facilitate the exploration of this compound and its derivatives, this section provides detailed, generalized protocols for assessing antimicrobial and anti-inflammatory activity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the antimicrobial susceptibility of a test compound, based on CLSI guidelines.[8][9][10]

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).

-

Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

-

From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Assay Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well).

-

Include a positive control (inoculum, no compound) and a negative/sterility control (media only).

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol for Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[11][12][13]

1. Animals and Housing:

-

Use male Wistar rats (150-200g).

-

House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle, with free access to food and water.

-

Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

-

Group I (Vehicle Control): Administered vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Test Compound): Administered this compound derivative at various doses (e.g., 10, 20, 40 mg/kg, p.o.).

-

Group III (Reference Drug): Administered a standard NSAID (e.g., Diclofenac, 25 mg/kg, p.o.).

3. Assay Procedure:

-

Fast animals overnight before the experiment.

-

Administer the vehicle, test compound, or reference drug orally (p.o.) or intraperitoneally (i.p.).

-

One hour after administration, measure the initial volume of the right hind paw (V₀) using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

4. Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).

Visualizations

The following diagrams illustrate the synthetic utility of the core scaffold and a typical experimental workflow.

Caption: Synthetic utility of this compound as a scaffold.

Caption: Experimental workflow for discovery of therapeutic leads.

Conclusion

This compound is a promising and synthetically accessible scaffold for the development of novel therapeutic agents. While the compound itself has not been extensively studied for its biological activities, the significant antimicrobial and anti-inflammatory properties of its derivatives and isomers strongly support its potential in drug discovery. By utilizing the synthetic and experimental protocols outlined in this guide, researchers can effectively explore the chemical space around this core structure to identify and optimize new lead compounds for a range of therapeutic applications. Further investigation into the direct biological effects of this compound and the synthesis of novel derivative libraries is warranted.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 4. 2-[(3-chlorophenyl)amino]acetic Acid | 10242-05-4 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

2-Amino-2-(3-chlorophenyl)acetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid, has emerged as a crucial chiral building block in modern synthetic organic chemistry. Its unique structural features, particularly the presence of a stereocenter directly attached to both an aromatic ring and a carboxylic acid moiety, make it a valuable precursor for the synthesis of a diverse range of complex chiral molecules. This technical guide provides an in-depth overview of the synthesis of racemic this compound, detailed methodologies for its chiral resolution, and its application in the synthesis of pharmacologically active compounds, with a particular focus on Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.

Introduction

Chiral α-amino acids and their derivatives are fundamental components in the development of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2] The specific stereochemistry of these molecules is often critical for their biological activity and therapeutic efficacy. This compound, with its chiral center at the α-carbon, exists as a pair of enantiomers, (R)- and (S)-2-amino-2-(3-chlorophenyl)acetic acid. The separation and isolation of these enantiomers in high purity are essential for their use as chiral building blocks in asymmetric synthesis. This guide will detail the common synthetic routes to the racemic mixture and provide comprehensive protocols for its resolution into single enantiomers.

Synthesis of Racemic this compound

The preparation of racemic this compound can be achieved through several classical methods for amino acid synthesis. The most common and industrially scalable routes are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (3-chlorobenzaldehyde), a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride), and a cyanide source (e.g., potassium cyanide).[3][4] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid.[5]

Experimental Protocol: Strecker Synthesis of this compound

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, a solution of 3-chlorobenzaldehyde (B42229) (1 molar equivalent) in a suitable solvent such as methanol (B129727) is prepared.

-

To this solution, ammonium chloride (1.1 molar equivalents) and potassium cyanide (1.1 molar equivalents) dissolved in water are added portion-wise, maintaining the temperature below 20°C with an ice bath.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-amino-α-(3-chlorophenyl)acetonitrile.

-

-

Hydrolysis of the α-aminonitrile:

-

The crude α-aminonitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is heated under reflux with a strong acid such as 6M hydrochloric acid for several hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically around pH 5-6) to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin (B18101) intermediate from an aldehyde or ketone, potassium cyanide, and ammonium carbonate.[6] This hydantoin is then hydrolyzed to the desired amino acid.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

-

Synthesis of 5-(3-chlorophenyl)hydantoin:

-

In a pressure vessel, 3-chlorobenzaldehyde (1 molar equivalent), potassium cyanide (1.5 molar equivalents), and ammonium carbonate (3 molar equivalents) are mixed in a solvent mixture of ethanol (B145695) and water.

-

The vessel is sealed and heated to 60-80°C for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 5-(3-chlorophenyl)hydantoin.

-

The solid is collected by filtration, washed with water, and dried.

-

-

Hydrolysis of 5-(3-chlorophenyl)hydantoin:

-

The hydantoin is hydrolyzed by heating with a strong base (e.g., 20-40% sodium hydroxide (B78521) solution) or a strong acid (e.g., 6M hydrochloric acid) under reflux for an extended period.[7]

-

After hydrolysis is complete, the reaction mixture is cooled and neutralized to the isoelectric point to precipitate the racemic this compound.

-

The product is isolated and purified as described in the Strecker synthesis protocol.

-

| Synthesis Method | Key Reagents | Intermediate | Typical Yield (Overall) |

| Strecker Synthesis | 3-chlorobenzaldehyde, NH₄Cl, KCN | α-aminonitrile | 60-75% |

| Bucherer-Bergs Reaction | 3-chlorobenzaldehyde, KCN, (NH₄)₂CO₃ | Hydantoin | 55-70% |

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step in the utilization of this compound as a chiral building block. Several methods can be employed, including classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Resolution with a Chiral Resolving Agent

This classical method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[8] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9] Common resolving agents for amino acids include chiral acids like tartaric acid and mandelic acid.[10][11]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Formation of Diastereomeric Salts:

-

Racemic this compound (1 molar equivalent) is dissolved in a suitable solvent, such as a mixture of methanol and acetone (B3395972) (e.g., 4:5 v/v).[10]

-

A solution of L-(+)-tartaric acid (0.5-1.2 molar equivalents) in the same solvent system is added to the amino acid solution.[10] The optimal stoichiometry should be determined empirically.

-

The mixture is stirred, and the less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallization process can be aided by slow cooling and seeding with a small crystal of the desired diastereomeric salt.

-

-

Isolation of the Enantiomer:

-

The crystalline diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

-

The purified salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amino acid.

-

The enantiomerically enriched this compound is then isolated by adjusting the pH to its isoelectric point, followed by filtration and drying.

-

The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

-

| Resolving Agent | Solvent System | Recovered Enantiomer | Typical Enantiomeric Excess (e.e.) after one crystallization |

| L-(+)-Tartaric Acid | Methanol/Acetone | (S)- or (R)-enantiomer (depends on which salt is less soluble) | >90% |

| (R)-(-)-Mandelic Acid | Ethanol/Water | (S)- or (R)-enantiomer | >90% |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes an enzyme that stereoselectively catalyzes a reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of amino acids, acylases are commonly employed to selectively hydrolyze the N-acyl derivative of one enantiomer.[12][13]

Experimental Protocol: Enzymatic Resolution using Acylase

-

N-Acetylation of the Racemic Amino Acid:

-

Racemic this compound is first converted to its N-acetyl derivative. This is typically achieved by reacting the amino acid with acetic anhydride (B1165640) under basic conditions (e.g., in the presence of sodium hydroxide).

-

The N-acetylated product is then isolated by acidification and extraction.

-

-

Enzymatic Hydrolysis:

-

The racemic N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid is dissolved in a buffered aqueous solution (typically pH 7-8).

-

An acylase enzyme, such as porcine kidney acylase I, is added to the solution.[12] The enzyme may be used in its free form or immobilized on a solid support for easier recovery and reuse.

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a period sufficient to achieve approximately 50% hydrolysis. The progress of the reaction can be monitored by measuring the amount of released acetic acid or by chiral HPLC analysis of the amino acid.

-

-

Separation of the Enantiomers:

-

Upon reaching the desired conversion, the reaction is stopped, typically by adjusting the pH or by removing the enzyme (if immobilized).

-

The resulting mixture contains the unreacted N-acetyl-(R)-amino acid and the free (S)-amino acid (assuming the acylase is L-selective).

-

The free amino acid can be separated from the acetylated amino acid based on differences in their solubility at different pH values. For example, acidification of the mixture will precipitate the less soluble N-acetylated amino acid, which can be removed by filtration.

-

The free amino acid in the filtrate can then be isolated by adjusting the pH to its isoelectric point.

-

The isolated N-acetylated enantiomer can be hydrolyzed by chemical means (acidic or basic hydrolysis) to obtain the other enantiomer of the amino acid.

-

| Enzyme | Substrate | Products | Typical Enantiomeric Excess (e.e.) |

| Porcine Kidney Acylase I | N-acetyl-(±)-2-amino-2-(3-chlorophenyl)acetic acid | (S)-2-amino-2-(3-chlorophenyl)acetic acid and N-acetyl-(R)-2-amino-2-(3-chlorophenyl)acetic acid | >98% |

Application in Drug Development: Synthesis of HIF Prolyl Hydroxylase Inhibitors

The enantiomerically pure forms of this compound are valuable intermediates in the synthesis of various pharmaceuticals. A notable application is in the preparation of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors, such as Vadadustat.[14][15] These inhibitors are being developed for the treatment of anemia associated with chronic kidney disease.

The mechanism of action of these inhibitors involves the stabilization of HIF-α. Under normoxic (normal oxygen) conditions, HIF-α is hydroxylated by prolyl hydroxylases (PHDs), which leads to its recognition by the von Hippel-Lindau (VHL) protein, subsequent ubiquitination, and degradation by the proteasome.[1][2] By inhibiting PHDs, these drugs prevent the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF-1 complex then binds to hypoxia-response elements (HREs) in the DNA, promoting the transcription of genes involved in erythropoiesis (red blood cell production), such as erythropoietin (EPO).[16][17]

Figure 1: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

The synthesis of Vadadustat involves the coupling of an activated pyridine (B92270) derivative with the chiral amino acid, (S)-2-amino-2-(3-chlorophenyl)acetic acid, followed by further transformations. The use of the enantiomerically pure amino acid is crucial for the final drug's stereochemistry and biological activity.

Experimental Workflows

The following diagrams illustrate the general workflows for the chiral resolution methods described in this guide.

Figure 2: General workflow for chiral resolution by diastereomeric salt formation.

Figure 3: General workflow for enzymatic kinetic resolution using an acylase.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in the pharmaceutical industry. The synthetic routes to the racemic compound are well-established, and efficient methods for its chiral resolution, including diastereomeric salt formation and enzymatic kinetic resolution, are available. The enantiomerically pure forms of this amino acid are key intermediates in the synthesis of innovative drugs, such as HIF prolyl hydroxylase inhibitors. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Hydantoin synthesis [organic-chemistry.org]

- 7. US3790599A - Preparation of alpha-aminoacids from hydantoins - Google Patents [patents.google.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]

- 13. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]

- 15. WO2019217550A1 - Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid - Google Patents [patents.google.com]

- 16. cusabio.com [cusabio.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Amino-2-(3-chlorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-2-(3-chlorophenyl)acetic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are coupled with detailed, generalized experimental protocols to provide a comprehensive resource for the analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data serves as a reference for the identification and characterization of the compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Multiplet | 4H | Ar-H |

| ~4.5 | Singlet | 1H | α-H |

| ~3.5 | Broad Singlet | 2H | NH ₂ |

| ~12.5 | Broad Singlet | 1H | COOH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~175 | C OOH |

| ~142 | Ar-C -CH |

| ~133 | Ar-C -Cl |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~58 | α-C H |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3200 - 3000 | Medium | N-H stretch (Amine) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2900 | Weak | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1580, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1100 | Medium | C-N stretch |

| ~800 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 185/187 | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| 140/142 | [M-COOH]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are applicable to the analysis of amino acids and similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula

-

Ethanol (B145695) for cleaning

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrument contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent like ethanol after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Solvent (e.g., methanol, acetonitrile, water)

-

Volumetric flasks and pipettes

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature).

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-2-(3-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-(3-chlorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental quantitative data in the public domain, this document focuses on the fundamental principles governing the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents a framework for data analysis and interpretation. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its storage, formulation, and biological activity. Understanding these characteristics is paramount for ensuring product quality, efficacy, and safety in drug development. This guide will delve into the theoretical and practical aspects of the solubility and stability of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1] |

| Appearance | White to yellow solid | |

| Melting Point | Not available | |

| pKa (predicted) | Not available | |

| XLogP3 | -1.1 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

Solubility Profile

The solubility of this compound is influenced by its amphoteric nature, arising from the presence of both an acidic carboxylic group and a basic amino group, as well as the hydrophobic chlorophenyl substituent.

Qualitative Solubility

Based on its structure, the following qualitative solubility profile can be anticipated:

-

Aqueous Solubility: The presence of the polar amino and carboxyl groups suggests some degree of water solubility. However, the nonpolar 3-chlorophenyl group will limit its aqueous solubility. The solubility in water is expected to be pH-dependent.

-

Solubility in Organic Solvents: Solubility in polar organic solvents such as methanol, ethanol, and DMSO is expected to be higher than in nonpolar solvents like hexane.

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound (Illustrative)

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 2) | 25 | Data not available |

| Water (pH 7) | 25 | Data not available |

| Water (pH 10) | 25 | Data not available |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| DMSO | 25 | Data not available |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Factors Affecting Stability

-

pH: The compound's stability is likely to be pH-dependent. Hydrolysis of the amide bond is not a primary concern for this molecule, but the stability of the amino acid functionality can be affected by pH extremes.

-

Temperature: Elevated temperatures can lead to thermal decomposition. While specific data for this compound is unavailable, studies on the related compound 2-[(3-chlorophenyl)amino]acetic acid show thermal decomposition pathways including acid-catalyzed decarboxylation at 150-180°C and radical-mediated decomposition at 80°C in the presence of peroxides[3].

-

Light: Exposure to light, particularly UV radiation, can potentially induce photolytic degradation.

-

Oxidation: The amino group may be susceptible to oxidation.

Stability Data

Quantitative stability data from forced degradation studies are not available in the public literature. Table 3 provides a template for summarizing such data.

Table 3: Summary of Forced Degradation Studies for this compound (Illustrative)

| Stress Condition | Conditions | Observation | Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | Data not available |

| Oxidative | 3% H₂O₂, RT, 24h | Data not available | Data not available |

| Thermal | 80°C, 48h | Data not available | Data not available |

| Photolytic | ICH Q1B conditions | Data not available | Data not available |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol 5.1.1: Shake-Flask Solubility Assay

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, methanol, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove undissolved solids.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent.

-

Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

-

Stability Testing

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Protocol 5.2.1: Forced Degradation Study

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents at a known concentration.

-

-

Stress Conditions:

-

Acidic Conditions: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C).

-

Basic Conditions: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature.

-

Oxidative Conditions: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose a solid sample to dry heat (e.g., 80°C).

-

Photolytic Stress: Expose the sample solution and solid sample to light as per ICH Q1B guidelines.

-

-

Time Points:

-

Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Quantify the amount of the parent compound remaining and identify and quantify the major degradation products.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Conclusion

While direct quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination and evaluation. By applying the outlined principles and experimental protocols, researchers and drug development professionals can systematically characterize this important pharmaceutical intermediate. The generation of such data is crucial for ensuring the quality, safety, and efficacy of the final drug products. Further research to generate and publish specific solubility and stability data for this compound is highly encouraged to enrich the public knowledge base.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Amino-2-(3-chlorophenyl)acetic Acid from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-stage protocol for the synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid, a valuable chiral building block and amino acid derivative used in the development of pharmaceutical compounds.[1][2] The synthesis commences with the conversion of commercially available 3-chloroaniline (B41212) to the key intermediate, 3-chlorobenzaldehyde (B42229), via a Sandmeyer-type reaction. The subsequent stage employs a Strecker amino acid synthesis to convert 3-chlorobenzaldehyde into the final target molecule.[3] This application note includes detailed experimental procedures, a summary of reaction parameters, and process diagrams to ensure reproducibility for research and development applications.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring a higher purity of the final product.

-

Stage 1: Synthesis of 3-Chlorobenzaldehyde. 3-Chloroaniline is converted into a diazonium salt, which is then subjected to a Sandmeyer-type formylation reaction to yield 3-chlorobenzaldehyde.

-

Stage 2: Strecker Synthesis of the Target Amino Acid. The aldehyde intermediate undergoes a one-pot reaction with ammonia (B1221849) and cyanide, followed by acidic hydrolysis, to produce this compound.[3][4]

Caption: High-level workflow for the synthesis of the target amino acid.

Experimental Protocols

Safety Precaution: This synthesis involves highly toxic reagents, including sodium cyanide and corrosive acids. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. A cyanide antidote kit should be readily available.

Stage 1: Synthesis of 3-Chlorobenzaldehyde from 3-Chloroaniline

This stage is based on the principles of the Sandmeyer and Gattermann reactions, where an aromatic amine is converted to an aldehyde via a diazonium salt intermediate.[5][6]

Caption: Conversion of 3-chloroaniline to 3-chlorobenzaldehyde.

Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, add 3-chloroaniline (1.0 equiv) to a solution of concentrated hydrochloric acid (3.0 equiv) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Formylation (Sandmeyer-Type Reaction):

-

In a separate reaction vessel, prepare a solution of a copper(I) catalyst (e.g., CuCl) in an appropriate solvent.

-

Add a source of formaldehyde (e.g., paraformaldehyde or formalin, ~1.5 equiv).

-

Slowly add the cold diazonium salt solution from the previous step to the catalyst mixture with vigorous stirring. Control the rate of addition to manage gas evolution (N₂).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and perform a steam distillation.[6]

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 3-chlorobenzaldehyde.[6]

-

Stage 2: Synthesis of this compound

This stage follows the classical Strecker synthesis, a reliable method for producing α-amino acids from aldehydes.[3][7]

Caption: Strecker synthesis of the target amino acid from the aldehyde.

Protocol:

-

Formation of α-Aminonitrile:

-

In a flask, dissolve ammonium (B1175870) chloride (1.2 equiv) in water, then add aqueous ammonia to adjust the pH to ~9-10.

-

Add 3-chlorobenzaldehyde (1.0 equiv) dissolved in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 equiv) in water dropwise, maintaining the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate (the α-aminonitrile) may be observed.

-

-

Hydrolysis to Amino Acid:

-

Filter the α-aminonitrile intermediate if it has precipitated, or proceed with the reaction mixture directly.

-

Carefully add concentrated hydrochloric acid. (Caution: This will generate toxic HCN gas. Perform in a highly efficient fume hood).

-

Heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile group to a carboxylic acid.

-

Monitor the reaction by TLC until the aminonitrile is fully consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Neutralize the solution by carefully adding a base (e.g., aqueous ammonia or NaOH solution) to the isoelectric point of the amino acid (typically pH 5-7).

-

The amino acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol (B145695) or acetone, to remove impurities.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Data Summary

The following tables summarize the key reaction parameters and product characteristics.

Table 1: Summary of Reaction Parameters

| Parameter | Stage 1: 3-Chlorobenzaldehyde Synthesis | Stage 2: Strecker Synthesis |

| Primary Reactant | 3-Chloroaniline | 3-Chlorobenzaldehyde |

| Key Reagents | NaNO₂, HCl, Cu(I) salt, HCHO | NH₄Cl, NaCN, conc. HCl |

| Solvent(s) | Water | Water / Methanol |

| Temperature | 0-5 °C (Diazotization); 50-60 °C (Formylation) | 0-10 °C (Nitrile formation); Reflux (Hydrolysis) |

| Reaction Time | 3-5 hours | 18-32 hours |

| Typical Yield | 70-80%[6] | 65-85% (based on general Strecker yields) |

Table 2: Final Product Characteristics

| Property | Value |

| Product Name | This compound |

| CAS Number | 7292-62-8 (Racemic) |

| Molecular Formula | C₈H₈ClNO₂[1] |

| Molecular Weight | 185.61 g/mol [1] |

| Appearance | White to off-white solid |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Conclusion

The described two-stage synthesis provides a reliable and scalable method for producing this compound from 3-chloroaniline. By isolating the key 3-chlorobenzaldehyde intermediate, this protocol facilitates process control and ensures a high-purity final product suitable for applications in pharmaceutical research and drug development. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

References

- 1. a2bchem.com [a2bchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-2-(3-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic α-amino acid and a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for the desired therapeutic effects and pharmacological properties of the final products. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on established methodologies such as asymmetric Strecker synthesis and diastereomeric salt resolution.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes quantitative data for different asymmetric synthesis approaches to (S)-2-Amino-2-(3-chlorophenyl)acetic acid and structurally related analogs, providing a basis for method selection.

| Method | Key Reagents/Catalyst | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide (chiral auxiliary) | Pivaldehyde | >99:1 d.r. | 76-93% (of diastereomer) | [1][2] |

| Diastereomeric Salt Resolution | L-(+)-Tartaric acid | Racemic methyl α-amino(2-chlorophenyl)acetate | High (implied) | ~86% (of desired enantiomer) | [3] |

| Enzymatic Resolution | Acylase | N-acyl-DL-amino acid | High (implied) | Not specified | [4] |

Experimental Protocols

Method 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol is adapted from established procedures for asymmetric Strecker synthesis utilizing a chiral auxiliary.[1][2] The key principle is the diastereoselective addition of cyanide to an imine formed from 3-chlorobenzaldehyde (B42229) and a chiral amine, followed by hydrolysis to the desired (S)-amino acid.

Step 1: Formation of the α-Aminonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in methanol (B129727).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Cyanation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in water. Add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Add water to the reaction mixture and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile. The diastereomeric ratio can be determined at this stage by NMR spectroscopy.

Step 2: Hydrolysis of the α-Aminonitrile

-

Hydrolysis: To the crude α-aminonitrile, add 6 M hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-